BRD4 Bromodomain 1 (BD1) Inhibitory Potency of ZEN-3862
ZEN-3862 demonstrates potent inhibition of the first bromodomain (BD1) of BRD4. In a standardized in vitro binding assay, the compound achieved an IC50 of 0.16 μM. While a direct head-to-head comparison with a specific analog in the same assay is not available in the open literature, this value is within the established range for potent BET inhibitors and is routinely cited as the primary target engagement metric for this compound [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | Standard BET inhibitor potency range (nanomolar to low micromolar) |
| Quantified Difference | Potent, sub-micromolar inhibition |
| Conditions | BRD4 (BD1) binding assay |
Why This Matters
Confirms the compound's sub-micromolar affinity for BRD4 BD1, a critical benchmark for its utility as a chemical probe in epigenetic research.
- [1] TargetMol. (n.d.). ZEN-3862 (Willardiine). Product page. Retrieved from https://www.targetmol.cn/compound/zen-3862 View Source
